1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione
Description
1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione is a thioanthraquinone derivative characterized by a planar anthracene-9,10-dione core substituted with a 4-(tert-butyl)phenylthio group at position 1 and a 2-naphthylthio group at position 3. Its design aligns with trends in modifying anthraquinones for enhanced stability and functionality .
Properties
Molecular Formula |
C34H26O2S2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfanyl-5-naphthalen-2-ylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C34H26O2S2/c1-34(2,3)23-15-18-24(19-16-23)37-28-12-6-10-26-30(28)32(35)27-11-7-13-29(31(27)33(26)36)38-25-17-14-21-8-4-5-9-22(21)20-25/h4-20H,1-3H3 |
InChI Key |
JXDVTXNZRWEFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene-9,10-dione Core: This can be achieved through the oxidation of anthracene using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Introduction of Thioether Groups: The thioether groups can be introduced via nucleophilic substitution reactions. For instance, 4-(tert-Butyl)phenylthiol and 2-naphthylthiol can be reacted with the anthracene-9,10-dione core in the presence of a base such as sodium hydride (NaH) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The anthraquinone core can be reduced to anthracene using reducing agents such as sodium borohydride (NaBH4).
Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Anthracene derivatives
Substitution: Various substituted anthraquinone derivatives
Scientific Research Applications
1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Solubility and Stability
- 1-(Dodecylthio)anthracene-9,10-dione (): The dodecylthio substituent confers high lipophilicity, as evidenced by its synthesis in acetonitrile and characterization via FT-IR and NMR. Its absorption spectrum in acetonitrile (Fig. 2, ) shows a λmax at ~450 nm, typical of anthraquinones. Compared to the target compound, the dodecyl chain enhances solubility in organic solvents but reduces crystallinity due to increased flexibility .
- 1,4-Bis(ethylamino)anthracene-9,10-dione (): Amino substituents introduce hydrogen-bonding interactions (N–H···O, 2.586 Å), improving solubility in polar solvents like methanol. The monoclinic crystal structure (C12/c1, V = 1477.2 ų) suggests tighter packing than thio-substituted analogs. This contrasts with the tert-butyl and naphthyl groups in the target compound, which prioritize steric hindrance over polar interactions .
- 1,4-Bis[[4-(tert-butyl)phenyl]thio]-5,8-bis(phenylthio)anthraquinone (): This structurally similar compound features tert-butylphenylthio and phenylthio groups. The tert-butyl groups likely improve thermal stability, while multiple sulfur atoms enhance electron-transport properties. Its molecular symmetry may favor crystallinity, unlike the asymmetric naphthyl substitution in the target compound .
Spectral and Electronic Properties
| Compound | Substituents | λmax (nm) | Key Spectral Features |
|---|---|---|---|
| Target Compound | 4-(t-Bu)PhS, 2-naphthylS | Not reported | Hypothesized red-shift due to naphthyl |
| 1-(Dodecylthio)anthraquinone (2) | Dodecylthio | ~450 (Fig. 2) | Broad absorption in acetonitrile |
| (Z)-2-(3-oxo-3-(thiophen-2-yl)... (17) | Thiophen-2-yl, enaminone | Not reported | Extended conjugation via enaminone |
The target compound’s naphthyl group is expected to induce a bathochromic shift compared to alkylthio analogs (e.g., dodecylthio in ). Thiophene-containing derivatives () exhibit further red shifts due to additional π-conjugation, though their stability may be lower due to reactive enaminone linkages .
Biological Activity
1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione (CAS: 110388-51-7) is a complex organic compound belonging to the anthracene derivative family. Its unique structure features two thioether groups attached to an anthracene backbone, which is further substituted with a tert-butyl group on one of the phenyl rings. This compound exhibits significant potential in various fields, particularly in medicinal chemistry due to its notable biological activities.
- Molecular Formula : C34H26O2S2
- Molecular Weight : 530.7 g/mol
- Purity : 95%
- IUPAC Name : 1-((4-(tert-butyl)phenyl)thio)-5-(naphthalen-2-ylthio)anthracene-9,10-dione
Biological Activity Overview
Research indicates that derivatives of anthracene-9,10-dione exhibit a range of biological activities, including:
- Antitumor Activity : Compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, anthracenediones have been shown to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Table 1: Summary of Antitumor Activities of Anthracene Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Aloe-emodin | K562 (leukemia) | 100 | Induces apoptosis via caspase activation |
| Mitoxantrone | Various | <0.07 | Antineoplastic agent; strong cytotoxicity |
| This compound | TBD | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that anthracenediones can activate mitochondrial pathways leading to apoptosis in cancer cells. This involves the release of cytochrome C and activation of caspases .
- Cell Cycle Arrest : Certain derivatives have been found to cause cell cycle arrest at specific phases (G0/G1), effectively halting proliferation and promoting programmed cell death .
- Antimicrobial Properties : Some anthracenediones exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Study 1: Cytotoxicity against K562 Cells
In an experimental study, aloe-emodin was shown to decrease the viability of K562 cells significantly. The treatment with aloe-emodin at concentrations of 25, 50, and 100 μmol/L resulted in cell death rates of 8.9%, 22.9%, and 36.1%, respectively . This highlights the potential for similar compounds like this compound to exhibit comparable effects.
Study 2: Antimicrobial Activity
Research has indicated that anthraquinone derivatives possess notable antimicrobial properties against clinical strains of dermatophytes and fungi such as Candida albicans. This suggests that compounds like this compound could be explored for their potential as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
